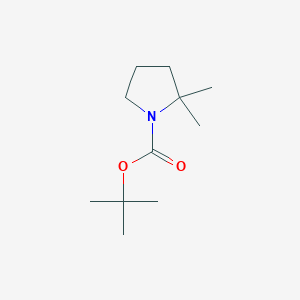
tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate
Übersicht
Beschreibung
Tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 869527-80-0 . Its molecular weight is 199.29 and its IUPAC name is tert-butyl 2,2-dimethyl-1-pyrrolidinecarboxylate . The compound is typically stored at refrigerated temperatures .
Molecular Structure Analysis
The molecular formula of tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate is C11H21NO2 . The InChI code for the compound is 1S/C11H21NO2/c1-10(2,3)14-9(13)12-8-6-7-11(12,4)5/h6-8H2,1-5H3 .Physical And Chemical Properties Analysis
Tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate has a molecular weight of 199.29 . The compound is typically stored at refrigerated temperatures .Wissenschaftliche Forschungsanwendungen
Application in Organic Chemistry
- Field : Organic Chemistry
- Summary : The compound 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls is used as a molecular tool for studying the structure and functions of biomolecules directly in a living cell and for functional EPR and NMR tomography in vivo .
- Methods : The compound was prepared using a three-component domino reaction of tert-leucine and 2,2-dimethylpentan-3-one with dimethyl fumarate with subsequent conversion of the resulting strained pyrrolidine into 1-pyrroline-1-oxide and addition of EtLi .
- Results : The nitroxide demonstrated unexpectedly fast reduction with ascorbate, the rate constant k2 = (2.0 ± 0.1) × 10 −3 M −1 s −1. This effect was explained by destabilization of the planar nitroxide moiety due to repulsion with the two neighboring tert-butyl groups cis to each other .
Application in Material Science
- Field : Material Science
- Summary : Derivatives of tert-butyl substituted acridan and perfluorobiphenyl are used as sky-blue OLED emitters exhibiting aggregation induced thermally activated delayed fluorescence .
- Methods : Perfluorobiphenyl was used as an acceptor in the design of TADF compounds, while, non-substituted and tert-butyl substituted 9,9-dimethyl-9,10-dihydro-acridine was chosen as an appropriate donor .
- Results : One of the studied compounds formed two crystalline polymorphs characterized by aggregation induced delayed fluorescence (AIDF), the colour of which can be changed under external forces such as a pair of solvents, temperature and mechanical treatment .
Application in Flow Chemistry
- Field : Flow Chemistry
- Summary : Tertiary butyl esters find large applications in synthetic organic chemistry. A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
- Methods : The process involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
- Results : The resultant flow process was found to be more efficient and versatile compared to the batch process .
Application in Material Synthesis
- Field : Material Synthesis
- Summary : A practical direct preparation of tert-butyl esters from 2-tert-butoxypyridine has been developed .
- Methods : This system features the use of boron trifluoride·diethyl etherate in toluene solvent to rapidly achieve the reaction at room temperature .
- Results : The method allows for a quick and practical synthesis of tert-butyl esters from 2-tert-butoxypyridine .
Application in Chemical Transformations
- Field : Chemical Transformations
- Summary : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
- Methods : Starting from the use of this simple hydrocarbon moiety in chemical transformations .
- Results : The tert-butyl group has shown relevance in Nature and its implication in biosynthetic and biodegradation pathways .
Application in Chemical Synthesis
- Field : Chemical Synthesis
- Summary : “tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate” is a chemical compound with CAS Number: 869527-80-0 .
- Methods : The specific methods of application or experimental procedures for this compound would depend on the specific context and goals of the research .
- Results : The results or outcomes obtained would also depend on the specific context and goals of the research .
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)12-8-6-7-11(12,4)5/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWREAOXJRHDQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724455 | |
| Record name | tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate | |
CAS RN |
869527-80-0 | |
| Record name | tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




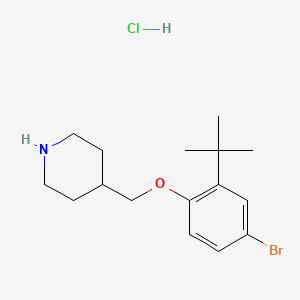
![3-[4-(sec-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride](/img/structure/B1528866.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1528869.png)
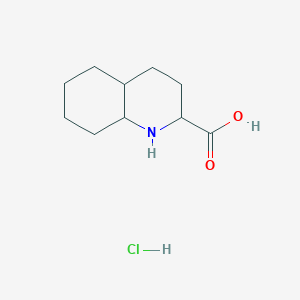
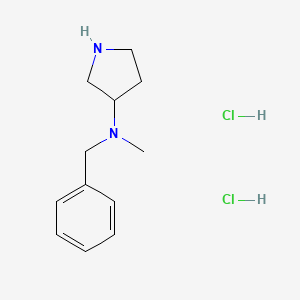
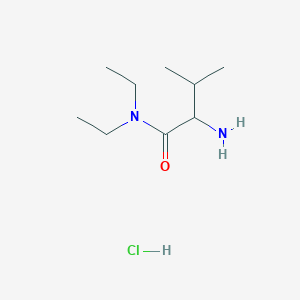
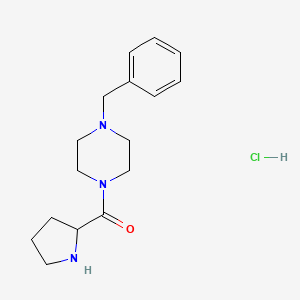
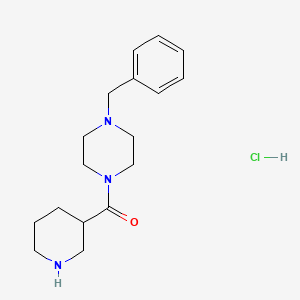
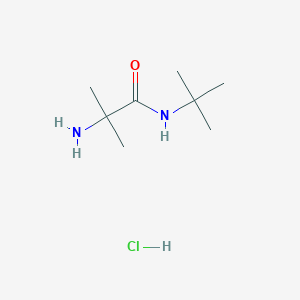
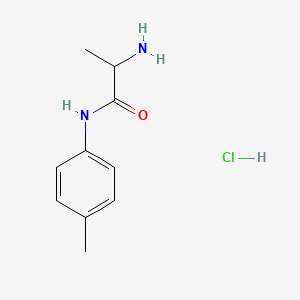
![Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate](/img/structure/B1528879.png)
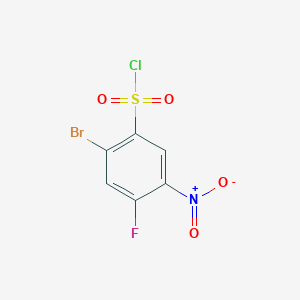
![3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1528882.png)